molecular formula C8H15Cl2N3O2 B2988274 H-His-OEt2.HCl CAS No. 35166-54-2

H-His-OEt2.HCl

Cat. No.: B2988274
CAS No.: 35166-54-2
M. Wt: 256.13 g/mol
InChI Key: XAWDMXNJDWMHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of histidine ethyl ester dihydrochloride typically involves the esterification of histidine. The process begins with the protection of the amino group of histidine, followed by the esterification of the carboxyl group using ethanol and an acid catalyst. The final step involves the removal of the protecting group and the formation of the dihydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of histidine ethyl ester dihydrochloride follows a similar route but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and productivity. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Histidine ethyl ester dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various histidine derivatives, such as histidine ethyl ester oxides, alcohols, and substituted histidine esters .

Scientific Research Applications

Histidine ethyl ester dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which histidine ethyl ester dihydrochloride exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in biochemical processes where metal ions play a role as cofactors. The compound interacts with metal ions through its imidazole ring, facilitating various enzymatic reactions and stabilizing protein structures .

Comparison with Similar Compounds

Similar Compounds

  • Histidine methyl ester hydrochloride
  • Histidine benzyl ester hydrochloride
  • Histidine tert-butyl ester hydrochloride

Uniqueness

Histidine ethyl ester dihydrochloride is unique due to its specific ester group, which provides distinct reactivity and stability compared to other histidine esters. This uniqueness makes it particularly useful in certain synthetic and biochemical applications where other esters may not be as effective .

Properties

IUPAC Name

ethyl 2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.2ClH/c1-2-13-8(12)7(9)3-6-4-10-5-11-6;;/h4-5,7H,2-3,9H2,1H3,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWDMXNJDWMHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CN=CN1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657598
Record name Ethyl histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35166-54-2
Record name Ethyl histidinate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.